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Compound of Interest

Compound Name: S,S-Dimethyl sulfoximine

Cat. No.: B075141

For Researchers, Scientists, and Drug Development Professionals

S,S-Dimethyl sulfoximine is a versatile and increasingly important building block in modern
pharmaceutical synthesis. Its unique physicochemical properties and reactivity have led to its
incorporation into a variety of drug candidates, where it often serves as a bioisosteric
replacement for sulfone and sulfonamide moieties, leading to improved pharmacokinetic
profiles. This document provides an overview of its key applications, with a focus on the
synthesis of prominent clinical candidates, and includes detailed experimental protocols for
seminal reactions.

Bioisosteric Replacement and Physicochemical
Properties

The sulfoximine group (S(=0)=NH) is a chiral, polar, and metabolically stable functional group.
Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry,
makes it an attractive bioisostere for sulfones and sulfonamides in drug design. The
introduction of a sulfoximine moiety can lead to:

e Improved Solubility: The polarity of the sulfoximine group often enhances the aqueous
solubility of drug candidates.
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e Enhanced Metabolic Stability: The S=N bond is generally resistant to metabolic degradation,
which can improve the half-life of a drug.

e Modulation of Potency and Selectivity: The unique electronic and steric properties of the
sulfoximine group can lead to favorable interactions with biological targets.

Key Applications in the Synthesis of Clinical
Candidates

S,S-Dimethyl sulfoximine and its derivatives are key intermediates in the synthesis of several
clinical candidates, particularly in the area of oncology.

Synthesis of Atuveciclib (BAY 1143572) - A PTEFb/CDK9
Inhibitor

Atuveciclib is a potent and selective inhibitor of Positive Transcription Elongation Factor b (P-
TEFb), a key regulator of cancer cell transcription. The synthesis of Atuveciclib highlights the
use of a sulfoximine moiety, introduced via a rhodium-catalyzed imination of a sulfoxide.

Reaction Scheme for a Key Sulfoximine Intermediate in Atuveciclib Synthesis:
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Figure 1. Synthesis of the NH-sulfoximine intermediate for Atuveciclib.

Quantitative Data for the Synthesis of the Atuveciclib Sulfoximine Intermediate[1][2]
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Synthesis of Ceralasertib (AZD6738) - an ATR Kinase
Inhibitor

Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related
(ATR) kinase, a key enzyme in the DNA damage response. The synthesis of a key intermediate
for Ceralasertib also involves the formation of a sulfoximine from a sulfoxide.

Reaction Scheme for a Key Sulfoximine Intermediate in Ceralasertib Synthesis:
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Figure 2. Synthesis of the NH-sulfoximine intermediate for Ceralasertib.

Quantitative Data for the Synthesis of a Ceralasertib Intermediate

Step Reactants Product Yield
Oxidation Sulfide, NalOa4 Sulfoxide High Yield
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Sulfoxide
Imination Sulfoximine

Key Synthetic Methodologies

Two pivotal reactions underpin the application of S,S-dimethyl sulfoximine and its derivatives
in pharmaceutical synthesis: rhodium-catalyzed imination of sulfoxides and palladium-catalyzed
a-arylation of sulfoximines.
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Rhodium-Catalyzed Imination of Sulfoxides

This method provides a direct and efficient route to N-protected and N-unsubstituted
sulfoximines from readily available sulfoxides. The reaction is stereospecific, proceeding with
retention of configuration at the sulfur center.

Experimental Workflow for Rhodium-Catalyzed Imination:
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MgO, and [Rh2(OAc)s] in DCM
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Figure 3. General workflow for Rhodium-catalyzed imination of sulfoxides.

Protocol: Rhodium-Catalyzed Imination for the Synthesis of an Atuveciclib Intermediate[1][2]

Materials:

o Sulfoxide intermediate

o 2,2,2-Trifluoroacetamide (CFsCONH2)

o (Diacetoxyiodo)benzene (Phl(OAc)z)

e Magnesium oxide (MgO)

e Dirhodium tetraacetate ([Rh2(OACc)4])

¢ Dichloromethane (DCM)

o Potassium carbonate (K2COs)

e Methanol (MeOH)

Procedure:
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e Imination: To a solution of the sulfoxide in dichloromethane (DCM) at room temperature, add
magnesium oxide, 2,2,2-trifluoroacetamide, (diacetoxyiodo)benzene, and a catalytic amount
of dirhodium tetraacetate.

« Stir the reaction mixture at room temperature for 16 hours.

e Upon completion (monitored by TLC), filter the reaction mixture and concentrate the filtrate
under reduced pressure.

 Purify the crude product by column chromatography to yield the N-trifluoroacetylated
sulfoximine.

o Deprotection: Dissolve the N-trifluoroacetylated sulfoximine in methanol and add potassium
carbonate.

 Stir the mixture at room temperature for 1 hour.

o After completion, neutralize the reaction, extract the product with an organic solvent, and
concentrate to obtain the free NH-sulfoximine.

Palladium-Catalyzed a-Arylation of S,S-Dimethyl
Sulfoximine

This reaction allows for the formation of a C-C bond at the a-position of the sulfoximine,
enabling the synthesis of more complex structures. This is a key step in creating diverse
sulfoximine-containing building blocks.

Experimental Workflow for Palladium-Catalyzed a-Arylation:

Mix N-protected S,S-Di imine,
Start Aryl Halide, Pd Catalyst, Ligand,
and Base in a Solvent
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Figure 4. General workflow for Palladium-catalyzed a-arylation.
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Protocol: General Procedure for Palladium-Catalyzed a-Arylation of an N-Benzoyl Sulfoximine
Ethyl Ester

Materials:

e N-Benzoyl sulfoximine ethyl ester
e Aryl bromide

o Palladium(ll) acetate (Pd(OAC)2)
e rac-BINAP

e Cesium carbonate (Cs2COs)

e Toluene

Procedure:

 In areaction vessel, combine the N-benzoyl sulfoximine ethyl ester, aryl bromide,
palladium(ll) acetate, rac-BINAP, and cesium carbonate.

e Add anhydrous toluene to the vessel under an inert atmosphere.

e Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the
required time.

e Monitor the reaction progress by GC or LC-MS.
e Once the reaction is complete, cool the mixture to room temperature.

o Perform an aqueous work-up by adding water and extracting the product with an organic
solvent (e.g., ethyl acetate).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.
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» Purify the crude product by column chromatography on silica gel to obtain the a-arylated
sulfoximine.

Conclusion

S,S-Dimethyl sulfoximine and its derivatives have emerged as valuable tools in
pharmaceutical synthesis. Their application as bioisosteres has led to the development of
promising drug candidates with improved properties. The continued development of synthetic
methodologies for the introduction and functionalization of the sulfoximine moiety will
undoubtedly expand its role in the design and synthesis of future therapeutics. Researchers
are encouraged to explore the use of this versatile building block to address challenges in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical
PTEFb/CDKO Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-
unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Applications of S,S-Dimethyl Sulfoximine in
Pharmaceutical Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b075141#applications-of-s-s-
dimethyl-sulfoximine-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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